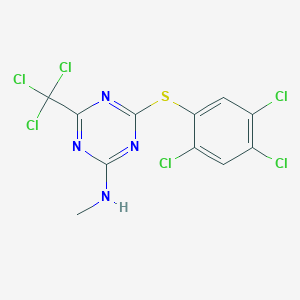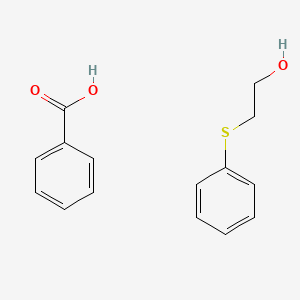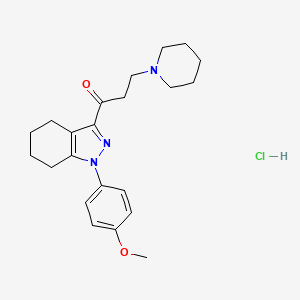
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperidine ring and a methoxyphenyl group in its structure suggests that it may have interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride typically involves multiple steps:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxy-substituted benzaldehydes or similar reagents.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions or reductive amination.
Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or ketones.
Reduction: Reduction of the ketone group to alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the indazole and piperidine rings suggests that it may modulate signaling pathways or inhibit specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-3-piperidino-: Lacks the methoxyphenyl group.
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-morpholino-: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The unique combination of the methoxyphenyl group and the piperidine ring in 1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
21484-45-7 |
|---|---|
Molekularformel |
C22H30ClN3O2 |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
1-[1-(4-methoxyphenyl)-4,5,6,7-tetrahydroindazol-3-yl]-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C22H29N3O2.ClH/c1-27-18-11-9-17(10-12-18)25-20-8-4-3-7-19(20)22(23-25)21(26)13-16-24-14-5-2-6-15-24;/h9-12H,2-8,13-16H2,1H3;1H |
InChI-Schlüssel |
USLKPCGKKJYTHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)CCN4CCCCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
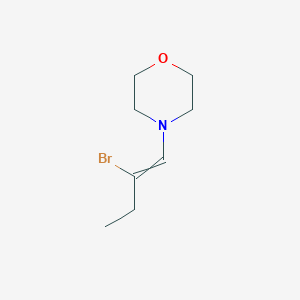
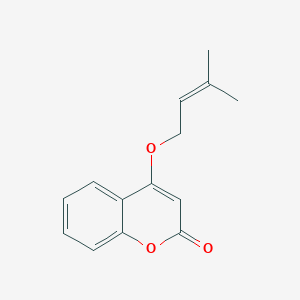
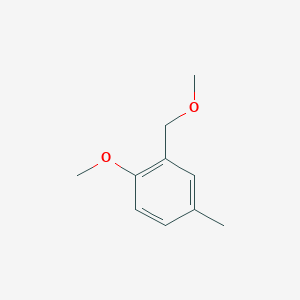
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)

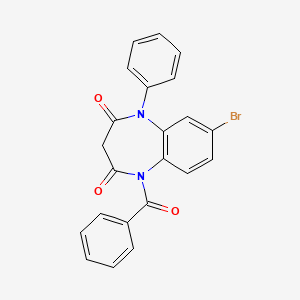
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

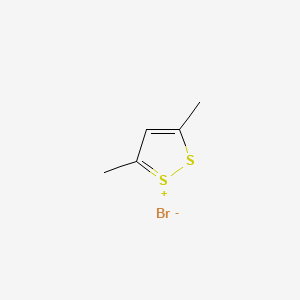
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
